1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with β-diketones to form the pyrazole ring. This is followed by sulfonation and alkylation reactions to introduce the sulfonamide and ethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound may be used in the development of pesticides or herbicides due to its biological activity.
Materials Science: Pyrazole derivatives are explored for their use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: A simpler analog without the additional pyrazole ring.
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: A related compound with a carboxamide group instead of a sulfonamide.
Uniqueness
1-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole ring structure and the presence of both ethyl and sulfonamide groups. This combination of features contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H25N5O2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H25N5O2S/c1-7-19-10-15(12(4)16-19)23(21,22)18(6)9-14-11(3)17-20(8-2)13(14)5/h10H,7-9H2,1-6H3 |
InChI Key |
VGTQWQVOQATAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(N(N=C2C)CC)C |
Origin of Product |
United States |
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